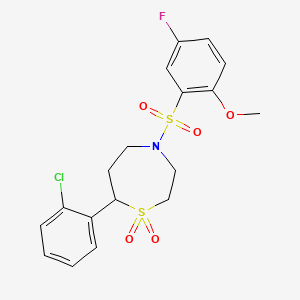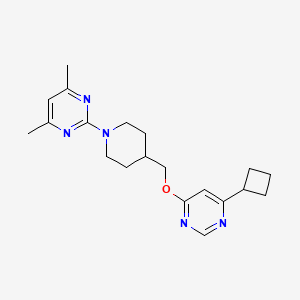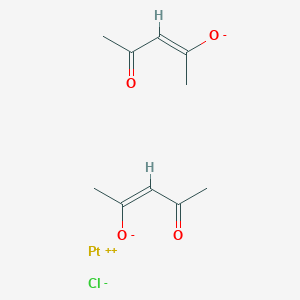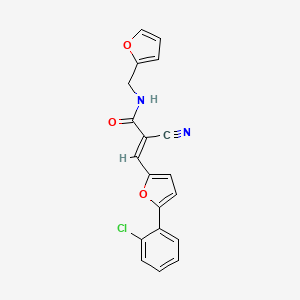
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide” appears to be a chemical compound, but there is no specific information available about it. However, there are studies on similar compounds. For example, a compound named “1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine” was selected from the MMV Malaria Box for its dual activity against both asexual stages and gametocytes1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found. However, the mentioned study1 conducted in-depth structure-activity relationship studies and cytotoxicity evaluation on a similar compound.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Green Synthesis and Biological Applications
A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry principles involving microwave radiation and the use of filamentous fungi for ene-reduction to obtain enantiomerically enriched products. This process highlights the potential for environmentally friendly synthesis methods and the exploration of biological activities of such compounds, including antimicrobial and anti-inflammatory properties (Jimenez et al., 2019).
Cytotoxic Activity
Another study focused on the development of focused compound libraries based on the acrylamide structure, aiming to identify new cytotoxic agents against cancer cell lines. This research underscores the potential of acrylamide derivatives in developing new anticancer drugs, with specific modifications leading to enhanced cytotoxicity (Tarleton et al., 2013).
Electronic and Photovoltaic Properties
The electronic and photovoltaic properties of acrylonitrile derivatives, including those similar to the specified compound, have been investigated for their potential use in organic solar cells. These studies highlight the role of such compounds in enhancing the efficiency of solar energy conversion, demonstrating their utility in renewable energy technologies (Kazici et al., 2016).
Contaminant Analysis in Food
Research has also delved into the analysis of heat-induced contaminants in food, such as acrylamide and furan, which are related to the thermal processing of carbohydrate-rich foodstuffs. This line of inquiry is crucial for understanding the health implications of food processing and the development of safer food preparation methods (Wenzl et al., 2007).
Molecular Engineering for Solar Cells
Additionally, molecular engineering efforts have been undertaken to develop organic sensitizers for solar cell applications, utilizing the structural motifs found in acrylonitrile derivatives. These studies contribute to the advancement of photovoltaic materials and highlight the versatility of acrylonitrile-based compounds in various scientific and technological domains (Kim et al., 2006).
Safety And Hazards
I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
No specific information on the future directions of research on this compound was found.
properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRMQZRYRAIMA-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

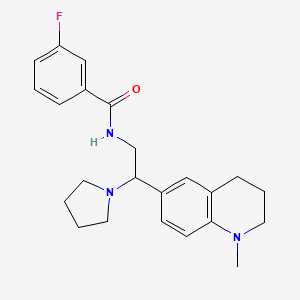
![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)
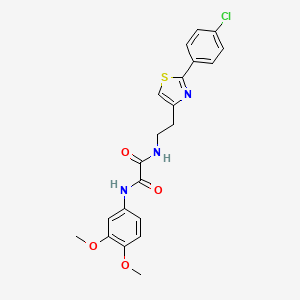
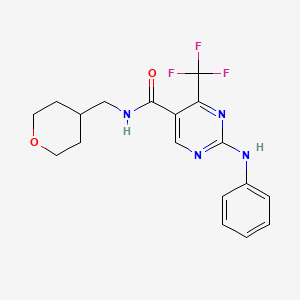
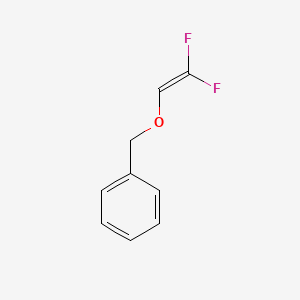
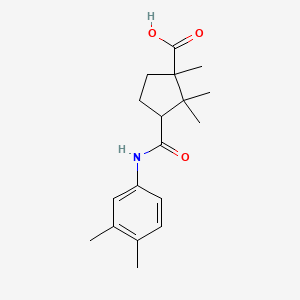
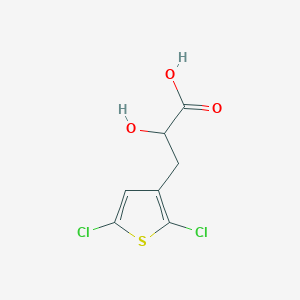
![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
